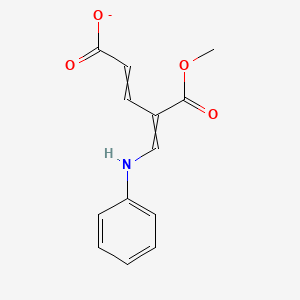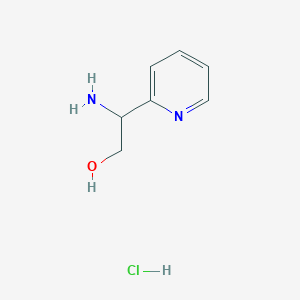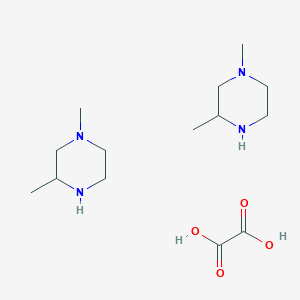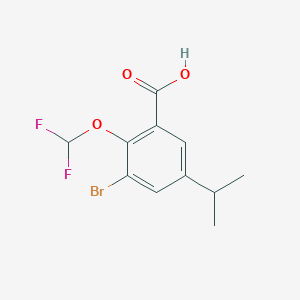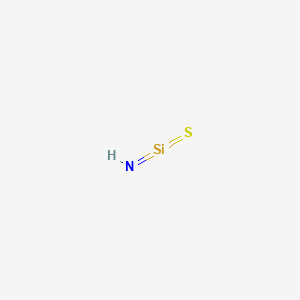
Iminosilanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminosilanethione is a chemical compound characterized by the presence of both silicon and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iminosilanethione can be synthesized through several methods. One common approach involves the reaction of silanes with sulfur-containing reagents under controlled conditions. For instance, the reaction of chlorosilanes with thiourea can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Iminosilanethione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and organometallic reagents like Grignard reagents, are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes and thiols.
Wissenschaftliche Forschungsanwendungen
Iminosilanethione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which iminosilanethione exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the this compound derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Iminosilanes: These compounds contain silicon and nitrogen atoms but lack the sulfur component.
Thiosilanes: These compounds contain silicon and sulfur atoms but lack the nitrogen component.
Uniqueness: Iminosilanethione is unique due to the simultaneous presence of silicon, nitrogen, and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
101672-67-7 |
|---|---|
Molekularformel |
HNSSi |
Molekulargewicht |
75.17 g/mol |
IUPAC-Name |
imino(sulfanylidene)silane |
InChI |
InChI=1S/HNSSi/c1-3-2/h1H |
InChI-Schlüssel |
MCHALFNKNOLFRO-UHFFFAOYSA-N |
Kanonische SMILES |
N=[Si]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


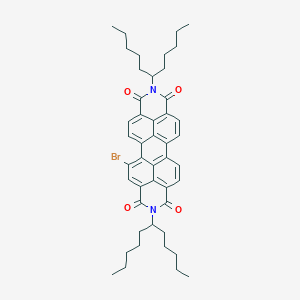

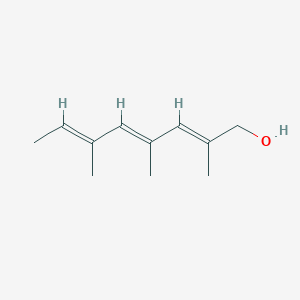
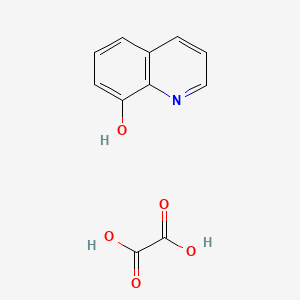
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)
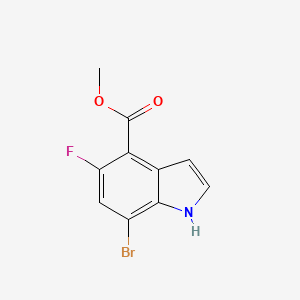

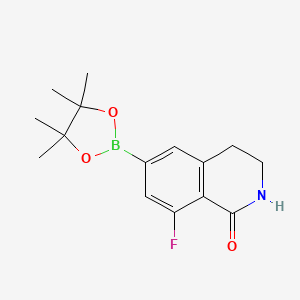
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

